2-Furaldehyde, 5-furfuryl-

Description

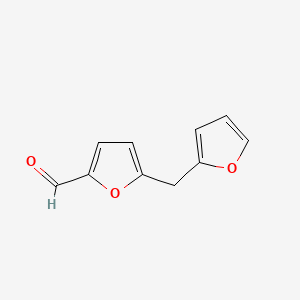

5-Furfuryl-2-furancarbaldehyde is an organic compound with the molecular formula C10H8O3. It is a derivative of furan, a heterocyclic organic compound consisting of a five-membered aromatic ring with four carbon atoms and one oxygen atom. This compound is known for its unique structure, which includes two furan rings connected by a methylene bridge and an aldehyde group. It is a colorless to pale yellow liquid with a characteristic odor.

Properties

Molecular Formula |

C10H8O3 |

|---|---|

Molecular Weight |

176.17 g/mol |

IUPAC Name |

5-(furan-2-ylmethyl)furan-2-carbaldehyde |

InChI |

InChI=1S/C10H8O3/c11-7-10-4-3-9(13-10)6-8-2-1-5-12-8/h1-5,7H,6H2 |

InChI Key |

ZVXQJTFLBBRAPN-UHFFFAOYSA-N |

Canonical SMILES |

C1=COC(=C1)CC2=CC=C(O2)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Furfuryl-2-furancarbaldehyde can be synthesized through various methods. One common method involves the reaction of furfural with furfuryl alcohol in the presence of an acid catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 60°C to 80°C. The acid catalyst, such as sulfuric acid or hydrochloric acid, facilitates the formation of the methylene bridge between the two furan rings.

Industrial Production Methods: In industrial settings, 5-Furfuryl-2-furancarbaldehyde is produced through the catalytic hydrogenation of furfural. This process involves the use of a metal catalyst, such as palladium or nickel, under high pressure and temperature conditions. The hydrogenation reaction converts furfural to furfuryl alcohol, which is then further reacted to form 5-Furfuryl-2-furancarbaldehyde.

Chemical Reactions Analysis

Types of Reactions: 5-Furfuryl-2-furancarbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to form primary alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The furan rings can undergo electrophilic aromatic substitution reactions, such as halogenation or nitration, to form halogenated or nitrated derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium at room temperature.

Reduction: Sodium borohydride in methanol at room temperature.

Substitution: Bromine in acetic acid for halogenation; nitric acid for nitration.

Major Products Formed:

Oxidation: 5-Furfuryl-2-furancarboxylic acid.

Reduction: 5-Furfuryl-2-furfuryl alcohol.

Substitution: 5-Bromo-2-furancarbaldehyde, 5-Nitro-2-furancarbaldehyde.

Scientific Research Applications

5-Furfuryl-2-furancarbaldehyde has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block for the synthesis of various furan derivatives and polymers. It is also used in the production of resins and adhesives.

Biology: It is studied for its potential antimicrobial and antifungal properties. Researchers are investigating its use as a bioactive compound in pharmaceuticals.

Medicine: It is being explored for its potential use in drug delivery systems and as a precursor for the synthesis of bioactive molecules.

Industry: It is used in the production of flavor and fragrance compounds, as well as in the manufacture of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Furfuryl-2-furancarbaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. The furan rings can also interact with biological membranes, affecting their structure and function. Additionally, the compound’s ability to undergo redox reactions allows it to participate in oxidative stress pathways, potentially leading to cell damage or apoptosis.

Comparison with Similar Compounds

5-Furfuryl-2-furancarbaldehyde can be compared with other similar compounds, such as:

Furfural: A simpler furan derivative with a single aldehyde group. It is used as a precursor for the synthesis of various chemicals and as a solvent.

5-Hydroxymethylfurfural: A furan derivative with a hydroxymethyl group. It is studied for its potential use in biofuels and as a platform chemical for the synthesis of various bio-based products.

2-Furancarboxaldehyde: Another furan derivative with an aldehyde group. It is used in the production of resins, solvents, and pharmaceuticals.

Uniqueness: 5-Furfuryl-2-furancarbaldehyde is unique due to its dual furan ring structure and the presence of both an aldehyde group and a methylene bridge. This unique structure imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for producing 2-Furaldehyde, 5-furfuryl- derivatives, and how can reaction yields be optimized?

- Methodological Answer : Derivatives of 2-Furaldehyde, such as 5-substituted furfurals, are synthesized via acid-catalyzed dehydration of carbohydrate precursors or through substitution reactions. For example, 5-methylthio derivatives can be prepared by nucleophilic substitution using methanethiol under controlled pH conditions . Reaction optimization often involves adjusting catalyst concentration (e.g., H₂SO₄ or ionic liquids) and temperature. For instance, yields of 5-(methoxymethyl)furan-2-carbaldehyde improved at 80°C with Amberlyst-15 catalysis . Monitoring by HPLC or GC-MS is critical for quantifying intermediates and final products .

Q. What analytical techniques are recommended for structural characterization and quantification of 2-Furaldehyde, 5-furfuryl- in complex matrices?

- Methodological Answer : High-resolution mass spectrometry (HRMS) and NMR (¹H/¹³C) are standard for structural elucidation. For quantification in biological or environmental samples, HPLC-UV (at 280 nm) or LC-MS/MS with reverse-phase C18 columns provides sensitivity down to ng/mL levels . Calibration curves using certified reference materials (e.g., NIST standards) ensure accuracy . In food matrices, derivatization with 2,4-dinitrophenylhydrazine (DNPH) enhances detection specificity .

Q. How should 2-Furaldehyde, 5-furfuryl- be stored to maintain stability, and what are its key degradation pathways?

- Methodological Answer : Store in amber glass vials under inert gas (N₂/Ar) at 4°C to prevent oxidation and polymerization. Stability studies show degradation accelerates under UV light or in the presence of strong acids/bases, leading to dimerization or furan ring opening . Periodic analysis via FT-IR (monitoring carbonyl peaks at ~1700 cm⁻¹) and Karl Fischer titration (to track moisture content) is advised .

Advanced Research Questions

Q. What mechanistic insights explain the inhibitory effects of 2-Furaldehyde, 5-furfuryl- on microbial growth, and how can tolerance be engineered?

- Methodological Answer : 2-Furaldehyde derivatives disrupt microbial membranes and inhibit glycolytic enzymes. In Saccharomyces cerevisiae, transcriptomics revealed upregulation of ADH7 (aldehyde dehydrogenase) and ATF1 (acetyltransferase) as key detoxification mechanisms . Engineering strains with overexpression of ZWF1 (glucose-6-phosphate dehydrogenase) enhances NADPH-dependent reductase activity, improving tolerance by 40% in lignocellulosic hydrolysates . CRISPR-Cas9-mediated gene knockouts (e.g., gre2Δ) further elucidate resistance pathways .

Q. How do substituents at the 5-position of 2-Furaldehyde influence reactivity in multicomponent reactions (MCRs)?

- Methodological Answer : Electron-withdrawing groups (e.g., -NO₂, -Cl) at the 5-position reduce electrophilicity of the aldehyde group, lowering yields in Passerini-Smiles reactions. Conversely, electron-donating groups (e.g., -OCH₃) enhance reactivity. For example, 5-methoxy derivatives achieved 78% yield in Ugi reactions, while 5-chloro analogs yielded <30% . Computational DFT studies (B3LYP/6-31G*) correlate substituent Hammett σ values with transition-state energies .

Q. What environmental fate models predict the persistence and ecotoxicity of 2-Furaldehyde, 5-furfuryl- derivatives?

- Methodological Answer : The EPA EPI Suite estimates a half-life of 2–7 days in aquatic systems due to hydrolysis and biodegradation. However, methylated derivatives (e.g., 5-(methoxymethyl)-) exhibit log Kow >1.5, suggesting bioaccumulation potential . Acute toxicity (EC₅₀) in Daphnia magna ranges from 10–50 mg/L, with QSAR models highlighting aldehyde group reactivity as a key driver . Soil adsorption coefficients (Koc) vary widely (20–200 L/kg), requiring site-specific risk assessments .

Contradictions and Data Gaps

- Stability in Aqueous Media : Evidence conflicts on hydrolysis rates—some studies report rapid degradation (t₁/₂ <24 hrs) at pH 7 , while others note stability for weeks in buffered solutions . Differences may stem from trace metal contaminants or light exposure.

- Toxicity Mechanisms : While in vitro studies emphasize oxidative stress , in vivo data (e.g., rodent models) are limited. EFSA’s 2020 review calls for subchronic exposure studies to clarify systemic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.